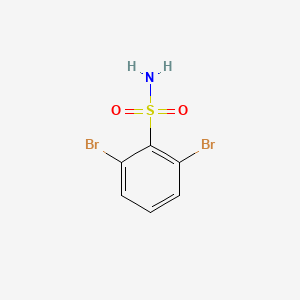

2,6-dibromobenzene-1-sulfonamide

CAS No.: 1700401-95-1

Cat. No.: VC7029702

Molecular Formula: C6H5Br2NO2S

Molecular Weight: 314.98

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1700401-95-1 |

|---|---|

| Molecular Formula | C6H5Br2NO2S |

| Molecular Weight | 314.98 |

| IUPAC Name | 2,6-dibromobenzenesulfonamide |

| Standard InChI | InChI=1S/C6H5Br2NO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11) |

| Standard InChI Key | OYKGKHKTFSLKFJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Br)S(=O)(=O)N)Br |

Introduction

Structural and Molecular Characteristics

2,6-Dibromobenzene-1-sulfonamide (C₆H₅Br₂NO₂S) features a benzene core substituted with two bromine atoms in para positions relative to the sulfonamide group. Its molecular weight is 315.98 g/mol, calculated from the atomic masses of constituent elements . The bromine atoms induce significant steric and electronic effects, influencing reactivity and intermolecular interactions.

The sulfonamide group (-SO₂NH₂) contributes to hydrogen bonding capacity, enhancing solubility in polar solvents. X-ray crystallography of analogous compounds, such as 2,6-dibromo-4-fluorobenzene-1-sulfonamide, reveals planar aromatic systems with sulfonamide oxygen atoms participating in hydrogen-bonded networks . These structural features are critical for understanding the compound’s behavior in synthetic and biological contexts.

Synthetic Methodologies

Patent-Based Synthesis Route

A 2017 Chinese patent (CN108017522B) outlines a five-step synthesis starting from m-dibromobenzene :

-

Acylation: Reaction with n-butyllithium and DMF yields 2,6-dibromobenzaldehyde.

-

Reduction: Sodium borohydride reduces the aldehyde to 2,6-dibromobenzyl alcohol.

-

Chlorination: Thionyl chloride converts the alcohol to 2-chloromethyl-1,3-dibromobenzene.

-

Substitution: Reaction with thiourea in methanol produces [(2,6-dibromophenyl)methylthio]methylamine hydrochloride.

-

Sulfonyl Chlorination: Treatment with N-chlorosuccinimide (NCS) and hydrochloric acid yields the final sulfonamide.

Alternative Approaches

Physicochemical Properties

Key properties inferred from structural analogs and synthetic intermediates include:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 315.98 g/mol | Calculated |

| Melting Point | 194–195°C (analog) | |

| Solubility | Moderate in DMSO, methanol | |

| Stability | Stable under ambient conditions |

The melting point aligns with 2,5-dibromobenzene-1-sulfonamide (194–195°C) , though steric differences may cause slight variations. The compound’s stability in air and moisture facilitates handling in laboratory settings .

Spectroscopic Characterization

-

-NMR: Intermediates such as 2-chloromethyl-1,3-dibromobenzene show aromatic protons at δ 7.63 (s, 2H) and methylene protons at δ 4.68 (s, 2H) .

-

Mass Spectrometry: ESI-MS of intermediates reveals molecular ion peaks (e.g., m/z 284.38 [M+H]) .

-

IR Spectroscopy: Sulfonamide stretches (S=O at ~1350 cm⁻¹, N-H at ~3300 cm⁻¹) are expected based on analogous compounds .

Future Directions

-

Biological Screening: Evaluate anticancer, antibacterial, and enzyme inhibitory activity.

-

Derivatization: Explore substitutions at the sulfonamide nitrogen or benzene ring to enhance pharmacokinetic properties.

-

Process Optimization: Develop greener synthesis routes using catalytic methods or solvent-free conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume